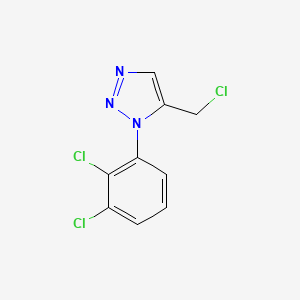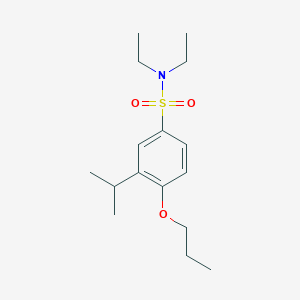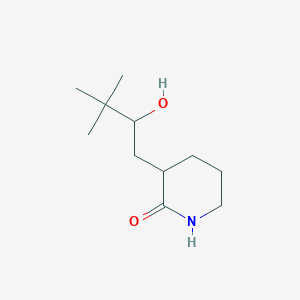
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Chemical Reactions Analysis
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Scientific Research Applications
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: This compound is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Hydroxy-3,3-dimethylbutyl)piperidin-2-one can be compared to other piperidine derivatives, such as:
3-(2-Hydroxy-2,3-dimethylbutyl)amino]piperidin-2-one: This compound has a similar structure but contains an additional amino group, which may alter its chemical reactivity and biological activity.
2-Piperidinone: A simpler structure lacking the hydroxy and dimethylbutyl groups, making it less complex but also less versatile in its applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(2-hydroxy-3,3-dimethylbutyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9(13)7-8-5-4-6-12-10(8)14/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
XRFUVIBEOAJMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1CCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)

![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
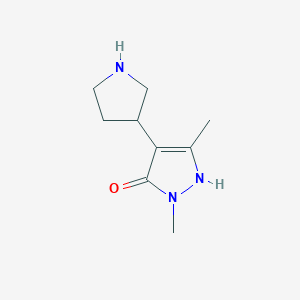
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
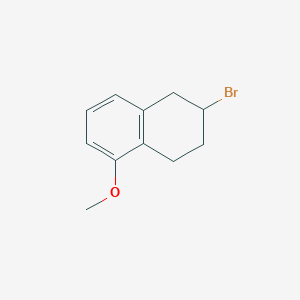
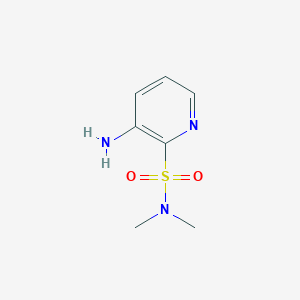
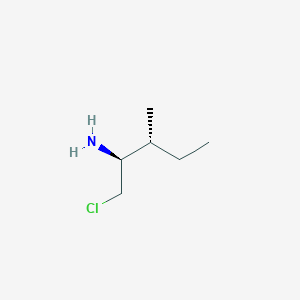

![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
